molecular formula C9H10O3 B044094 4-Methoxyphenylacetic acid CAS No. 104-01-8

4-Methoxyphenylacetic acid

Cat. No. B044094
CAS RN: 104-01-8
M. Wt: 166.17 g/mol
InChI Key: NRPFNQUDKRYCNX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-methoxyphenylacetic acid involves several methods, reflecting its utility in producing non-steroidal anti-inflammatory and analgesic compounds. A review on the synthesis of 4-biphenylacetic acid, a closely related compound, highlights the use of the Suzuki reaction, which could be adapted for 4-methoxyphenylacetic acid synthesis due to the similarities in their chemical structures (Xie Wen-n, 2014). The Suzuki reaction's versatility in forming carbon-carbon bonds makes it a valuable method in synthesizing aromatic compounds with specific functional groups.

Scientific Research Applications

  • Synthesis and Characterization : Zhu Jin-tao (2011) discusses the preparation of 4-Methoxyphenylacetic acid from anisole and its characterization using IR, 1HNMR, and MS techniques. This highlights its use in chemical synthesis and analysis (Zhu Jin-tao, 2011).

  • Neurological Research : Several studies focus on the role of 4-Methoxyphenylacetic acid in neurological research. It is used in the determination of various monoamine metabolites in brain tissue and body fluids, as well as in urine, which is crucial for understanding neurotransmitter activities in conditions like Parkinson's disease and neuroblastoma (Swahn et al., 1976; Fujita et al., 1983; Morrisey & Shihabi, 1979).

  • Metabolic Studies : Kindl (1969) notes its occurrence as a natural phenolic product in the genus Astilbe, discussing its biosynthesis and metabolism in plants. This reflects its role in plant biochemistry and ecological studies (Kindl, 1969).

  • Polymeric Derivatives : The research by Román & Gallardo (1992) explores polymeric derivatives of 4-Methoxyphenylacetic acid, indicating its potential in the development of polymers with pharmacological activities (Román & Gallardo, 1992).

  • Oxidative Studies : Baciocchi & Bietti (2002) studied the oxidative decarboxylation of 4-Methoxyphenylacetic acid, which is significant in understanding radical formation and reaction mechanisms in organic chemistry (Baciocchi & Bietti, 2002).

  • Clinical Diagnostics : Its application in clinical diagnostics is evident in studies like the one by Minegishi & Ishizaki (1998), which developed a method for simultaneous determination of dopamine and serotonin metabolites in plasma, useful for clinical applications (Minegishi & Ishizaki, 1998).

  • Electrolysis Studies : Wladislaw & Viertler (1968) investigated the electrolysis transformations of 4-Methoxyphenylacetic acid, contributing to the field of electrochemistry (Wladislaw & Viertler, 1968).

  • Rheumatoid Arthritis Research : A study by Li et al. (2018) found increased levels of 4-Methoxyphenylacetic acid in serum metabolomics of rheumatoid arthritis patients, indicating its potential role as a biomarker (Li et al., 2018).

Safety And Hazards

4-Methoxyphenylacetic acid can cause skin irritation, serious eye damage, and may cause respiratory irritation . It may be toxic by ingestion .

properties

IUPAC Name

2-(4-methoxyphenyl)acetic acid
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InChI

InChI=1S/C9H10O3/c1-12-8-4-2-7(3-5-8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11)
Source PubChem
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InChI Key

NRPFNQUDKRYCNX-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)O
Source PubChem
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Molecular Formula

C9H10O3
Record name 4-METHOXYPHENYLACETIC ACID
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DSSTOX Substance ID

DTXSID1059288
Record name Benzeneacetic acid, 4-methoxy-
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Molecular Weight

166.17 g/mol
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Physical Description

4-methoxyphenylacetic acid appears as pale yellow or off white colored flakes. Severely irritates skin and eyes. May be toxic by ingestion., Solid
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Record name 4-Methoxyphenylacetic acid
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Boiling Point

138.00 to 140.00 °C. @ 3.00 mm Hg
Record name 4-Methoxyphenylacetic acid
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Solubility

18 mg/mL
Record name 4-Methoxyphenylacetic acid
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Product Name

4-Methoxyphenylacetic acid

CAS RN

104-01-8
Record name 4-METHOXYPHENYLACETIC ACID
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Record name (4-Methoxyphenyl)acetic acid
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Record name 4-Methoxyphenylacetic acid
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Record name 4-METHOXYPHENYLACETIC ACID
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Record name 4-Methoxyphenylacetic acid
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Melting Point

87 °C
Record name 4-Methoxyphenylacetic acid
Source Human Metabolome Database (HMDB)
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Synthesis routes and methods I

Procedure details

To a solution of ethyl 2-(4-methoxyphenyl)acetate (5.0 g, 0.025 mol) in 2:2:1 MeOH:THF:H2O (50 mL) was added LiOH.H2O (5.14 g, 0.128 mol). The reaction mixture was stirred at RT for 16 h and concentrated in vacuo to obtain the crude product. The crude material was acidified with HCl (1N) to pH 2 and then the product was extracted with EtOAc (2×100 mL). The combined organic layers were washed with water, dried over Na2SO4, and concentrated in vacuo to afford 2-(4-methoxyphenyl)acetic acid (4.05 g, 94%) as a solid.
Quantity
5 g
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5.14 g
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50 mL
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Synthesis routes and methods II

Procedure details

To a solution of ethyl 2-(4-methoxyphenyl)acetate (12 g, 0.06 mol) in MeOH (150 mL) was added dropwise a solution of NaOH (9.8 g, 0.24 mol) in water (50 mL). The mixture was then stirred at RT for 1 h and concentrated in vacuo, the residue was acidified with HCl (1N) and extracted with EtOAc (2×400 mL). The combined organic layers were washed with water, dried over Na2SO4 and concentrated in vacuo to afford 2-(4-methoxyphenyl)acetic acid (10 g, 67%) as a yellow oil.
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12 g
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9.8 g
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150 mL
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50 mL
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Synthesis routes and methods III

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Synthesis routes and methods IV

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Synthesis routes and methods V

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methoxyphenylacetic acid
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4-Methoxyphenylacetic acid
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4-Methoxyphenylacetic acid
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Reactant of Route 5
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4-Methoxyphenylacetic acid
Reactant of Route 6
4-Methoxyphenylacetic acid

Citations

For This Compound
1,230
Citations
YP Chen, YM Chen, M Tang - Fluid Phase Equilibria, 2009 - Elsevier
… cinnamic acid, phenoxyacetic acid and 4-methoxyphenylacetic acid, in supercritical carbon dioxide. … 4-Methoxyphenylacetic acid is used in organic synthesis and also in pharmaceutical …
Number of citations: 48 www.sciencedirect.com
H Sadeghian, N Attaran, Z Jafari, MR Saberi… - Bioorganic & medicinal …, 2009 - Elsevier
… Our interest in 4-methoxyphenylacetic acid derivatives as lipoxygenase inhibitors emerges from the early work by our groups, in which the soybean 15-lipoxygenase inhibition of …
Number of citations: 33 www.sciencedirect.com
P Mathieu, L Revol, P Trouillas - Journal of Neurochemistry, 1972 - Wiley Online Library
Abstract— The isomeric phenolic acids, homovanillic acid (4‐hydroxy,3‐methoxyphenylacetic acid) and homo‐iso‐vanillic acid (3‐hydroxy,4‐methoxyphenylacetic acid), were …
Number of citations: 24 onlinelibrary.wiley.com
HS Wu, JF Tang - Journal of Molecular Catalysis A: Chemical, 1999 - Elsevier
… However, the yield of 4-methoxyphenylacetic acid butyl ester is … 4-methoxyphenylacetic acid butyl ester to hydrolyze. Hence, the formation and hydrolysis of 4-methoxyphenylacetic acid …
Number of citations: 17 www.sciencedirect.com
J San Román, A Gallardo - Polymer, 1992 - Elsevier
… The main aim of this paper is to report the synthesis and the study of the free radical polymerization of the methacrylic derivative of 4-methoxyphenylacetic acid, by introducing between …
Number of citations: 7 www.sciencedirect.com
X Zhou, J Qiu, J Li, W Qi, Y Li, S Jiao, H Ling… - Journal of Power …, 2022 - Elsevier
… Through the study of the structure and function of the passivation molecules, we designed an organic molecule 4-methoxyphenylacetic acid (MPA) combining a methoxy group and an …
Number of citations: 9 www.sciencedirect.com
C Xiang, S Jin, J Zhang, M Chen… - The International …, 2018 - journals.sagepub.com
… of 4-methoxyphenylacetic acid than the patients with NSCLC. These data indicate that 4-methoxyphenylacetic acid may … of action of 4-methoxyphenylacetic acid require further research. …
Number of citations: 17 journals.sagepub.com
E Baciocchi, M Bietti - Journal of the Chemical Society, Perkin …, 2002 - pubs.rsc.org
… A kinetic study of the oxidation of 4-methoxyphenylacetic acid (AnCH 2 CO 2 H: An = 4-… 1 s −1 , indicating that in the oxidation of 4-methoxyphenylacetic acid by Co III W, ionization of the …
Number of citations: 11 pubs.rsc.org
SH Lee, MA McHugh - Journal of Chemical & Engineering Data, 2002 - ACS Publications
… The purpose of the short study reported here is to present solubility data for one particular nonvolatile solid isomer, 4-methoxyphenylacetic acid (4MPA), in CO 2 . These solubility data …
Number of citations: 4 pubs.acs.org
RN Rao, D Nagaraju, P Parimala, SR Adapa… - … of Chromatography A, 2002 - Elsevier
… Recently, we have developed two different alternative procedures for the synthesis of 4-methoxyphenylacetic acid (PMPA) in our laboratory. During the development of these processes, …
Number of citations: 1 www.sciencedirect.com

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